9-cyclohexyl-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Description
9-cyclohexyl-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C19H27N5O2 and its molecular weight is 357.458. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
Regioselective Synthesis : A study by Majumdar et al. (2001) discusses the regioselective synthesis of pyrimidine annelated heterocycles, demonstrating the chemical versatility of related compounds in producing a variety of heterocyclic structures with potential pharmaceutical applications (Majumdar et al., 2001).
Catalysis and Anticancer Applications : Another research avenue explored the use of molecular iodine in facilitating reactions that yield compounds with significant anti-proliferative properties against cancer cell lines, highlighting the potential of related compounds in medicinal chemistry (Mulakayala et al., 2012).
Antitumor Activity
A particularly relevant study focused on the synthesis of a compound with a similar structural motif, which, along with its metal complexes, showed excellent antitumor activity against leukemia and carcinoma cell lines, underscoring the therapeutic potential of such molecules (Shabani et al., 2009).
Novel Reactions and Synthetic Pathways
The field of synthetic organic chemistry benefits significantly from the exploration of novel reactions involving compounds like the one mentioned, leading to unexpected products and expanding the toolkit available for constructing complex molecular architectures (Quiroga et al., 2010).
Properties
IUPAC Name |
9-cyclohexyl-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O2/c1-4-10-22-17(25)15-16(21(3)19(22)26)20-18-23(11-13(2)12-24(15)18)14-8-6-5-7-9-14/h4,13-14H,1,5-12H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIAKCBRPELHBBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC=C)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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